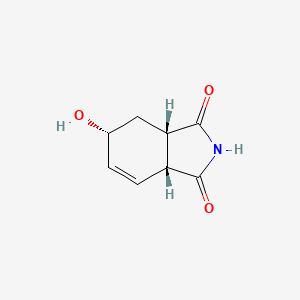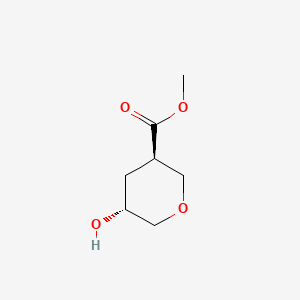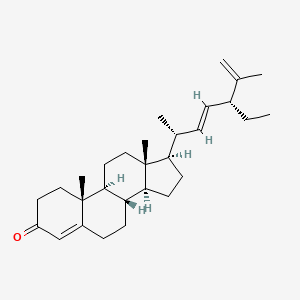
o-Cresol-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Cresol-d7 is a derivative of phenol and is an isomer of p-cresol and m-cresol . It is widely used as an intermediate in the production of other chemicals . It is also used for pharmaceutical analytical testing .
Synthesis Analysis
The synthesis of cresotic acids, which includes o-cresol, can be achieved by carboxylation of cresols with sodium ethyl carbonate . Another method involves the condensation of rosin with o-cresol formaldehyde novolac resin to obtain a product (AOCN). The AOCN resin is then epoxidized and subsequently esterified with methacrylic acid . Acylation of o-cresol with pyromellitic dianhydride (PMDA) has also been studied .Molecular Structure Analysis
The molecular formula of o-Cresol-d7 is C7HD7O . It is a non-standard isotope .Chemical Reactions Analysis
O-Cresol is mainly used as a precursor to other compounds. Chlorination and etherification give members of commercially important herbicides, such as 2-methyl-4-chlorophenoxyacetic acid (MCPA). Nitration gives dinitrocresol, a popular herbicide .Physical And Chemical Properties Analysis
O-Cresol-d7 has a molecular weight of 115.18 g/mol . It has a density of 1.0±0.1 g/cm3, a boiling point of 191.0±0.0 °C at 760 mmHg, and a flash point of 81.1±0.0 °C . It has one hydrogen bond donor and one hydrogen bond acceptor .科学的研究の応用
Urinary Biomarker for Toluene Exposure : o-Cresol and meta-cresol are minor urinary metabolites of toluene, a chemical with neurotoxicological properties. A study by Fustinoni et al. (2005) developed an assay for determining urinary cresols, suggesting its utility as a biomarker for toluene exposure (Fustinoni et al., 2005).
Biodegradation of o-Cresol : A study by Hamitouche et al. (2015) explored the aerobic degradation of o-cresol by microorganisms, indicating its potential for wastewater treatment and bioremediation (Hamitouche et al., 2015).
Thermodynamic Properties in Protonation Equilibrium : Research by Rajesh et al. (2015) investigated the hydrogen bonding complexes of o-cresol, providing insights into the thermodynamic properties of protonation equilibrium in various solutions (Rajesh et al., 2015).
Fenton Oxidation Process for Cresols : A study by Kavitha & Palanivelu (2005) focused on the treatment of cresols in simulated wastewater using the Fenton process, highlighting its potential for environmental pollution control (Kavitha & Palanivelu, 2005).
Interaction with Aromatic Solvents : Zheng et al. (2018) studied the UV/Vis absorption spectra of o-cresol in aromatic solvents, providing insights into molecular interactions and conformations (Zheng et al., 2018).
Soil Biochemical and Microbiological Activity : Zaborowska et al. (2018) examined the effects of o-cresol on soil properties, which is relevant to environmental monitoring and assessment (Zaborowska et al., 2018).
Solid Phase Microextraction-Capillary Gas Chromatography : Paiva et al. (2007) developed a method for determining urinary ortho-cresol, relevant to occupational health and biomonitoring (Paiva et al., 2007).
Safety And Hazards
Cresols are skin irritants and can be harmful when inhaled, ingested, or applied to the skin at very high levels . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, not breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
将来の方向性
特性
IUPAC Name |
2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-6-4-2-3-5-7(6)8/h2-5,8H,1H3/i1D3,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVGKYWNOKOFNN-AAYPNNLASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
o-Cresol-d7 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4S,5R,6R)-5-Acetylamino-4-azido-6-[(S)-methoxy[(4R)-2-oxo-1,3-dioxolane-4-yl]methyl]-5,6-dihydro-4H-pyran-2-carboxylic acid methyl ester](/img/structure/B566083.png)


![N2-[(2R)-4-(Hydroxyamino)-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-L-arginyl-L-tryptophyl-L-alpha-glutamine](/img/structure/B566088.png)

![2-[(4-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566091.png)
![5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine](/img/structure/B566092.png)
![2-[(4-Aminophenyl)propan-2-yl]-4-thiazolecarboxylic Acid Hydrochloride](/img/structure/B566095.png)


